molecular formula C6H4ClN3 B120830 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine CAS No. 335654-06-3

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B120830
CAS No.: 335654-06-3
M. Wt: 153.57 g/mol
InChI Key: HJOQGBBHVRYTDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound characterized by a fused pyrrole and pyrimidine ring system with a chlorine atom at the 2-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structure and reactivity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and alcohols, typically under basic conditions.

    Suzuki Coupling: Reagents include boronic acids and palladium catalysts, often in the presence of a base such as potassium carbonate.

Major Products:

Scientific Research Applications

Kinase Inhibitors

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine serves as a crucial building block for synthesizing kinase inhibitors, which are vital in treating various cancers and other diseases. The compound's structure allows for modifications that enhance selectivity and potency against specific kinases involved in disease pathways:

  • Key Examples :
    • SU11752 : A known kinase inhibitor derived from this compound, effective against various malignancies .
    • Structure-Activity Relationship (SAR) Studies : Researchers have explored different substituents on the pyrrolo[2,3-d]pyrimidine scaffold to optimize efficacy against targets like FAK, AblBcr-Abl, and PDGFR .

Antiviral Agents

Recent studies have highlighted the potential of this compound derivatives as antiviral agents, particularly against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV).

  • Notable Findings :
    • Compounds based on this scaffold have shown promising antiviral activity through SAR studies that identify effective substituents at positions 4 and 7 .
    • Selected compounds demonstrated over 90% protection against DENV in vitro, indicating their potential as therapeutic agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Its derivatives may provide new avenues for treating inflammatory diseases by modulating specific pathways involved in inflammation .

Table 1: Summary of Applications

Application TypeExample CompoundsTarget Diseases/PathwaysReferences
Kinase InhibitorsSU11752Cancer (various types)
Antiviral AgentsCompounds from SAR studiesZIKV, DENV
Anti-inflammatoryVarious DerivativesInflammatory diseases

Comparison with Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine
  • 4-Iodo-8-methoxy-2-(methoxycarbonyl)-4,5-dihydro-3H-2a,7-diaza-5a-azoniaacenaphthylene perchlorate

Comparison: 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific chlorine substitution at the 2-position, which influences its reactivity and biological activity. Compared to 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, which has a chlorine atom at the 4-position, the 2-position substitution offers different electronic properties and reactivity patterns .

Biological Activity

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Overview of Biological Activity

The compound exhibits significant biological activity primarily through its role as an inhibitor of various kinases, which are critical enzymes involved in cellular signaling pathways. The inhibition of these kinases can disrupt processes such as cell growth, proliferation, and survival, making this compound a candidate for cancer therapy and other diseases linked to aberrant kinase activity.

Target Kinases

The primary targets for this compound include:

  • EGFR (Epidermal Growth Factor Receptor)
  • Her2 (Human Epidermal growth factor Receptor 2)
  • VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
  • CDK2 (Cyclin-dependent kinase 2)

Mode of Action

This compound interacts with its targets by inhibiting their enzymatic activity. For example, the inhibition of EGFR and Her2 can lead to reduced tumor cell proliferation and survival, while VEGFR2 inhibition can disrupt angiogenesis in tumors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, a series of synthesized compounds demonstrated promising cytotoxic effects against various cancer cell lines. Notably:

  • Compound 5k showed significant activity against EGFR and other kinases with IC50 values ranging from 40 to 204 nM, comparable to established inhibitors like sunitinib (IC50 = 261 nM) .

Antiviral Properties

Research has also indicated that derivatives of this compound possess antiviral activity against flaviviruses such as Zika virus (ZIKV) and dengue virus (DENV). Structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrrolo[2,3-d]pyrimidine scaffold can enhance antiviral efficacy. Compounds tested showed over 90% protection against DENV in vitro .

Applications in Medicinal Chemistry

The applications of this compound extend beyond oncology:

  • Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties against drug-resistant strains, suggesting potential as novel antibiotics.
  • Research Tool : This compound serves as a scaffold for developing new kinase inhibitors that could address various inflammatory diseases and cancers.

Data Tables

Compound Target Kinase IC50 Value (nM) Activity
5kEGFR40Anticancer
5kHer2204Anticancer
Derivative AZIKVNot specifiedAntiviral
Derivative BDENVNot specifiedAntiviral

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine and its derivatives?

  • Methodological Answer : A widely used approach involves condensation reactions between this compound and aromatic aldehydes or amines. For example, chalcone intermediates (A1–A15) are synthesized by refluxing the compound with 1-(4-aminophenyl)ethenone in ethanol, followed by reaction with guanidine to form 2-aminopyrimidine derivatives (B1–B15) . Nucleophilic substitution reactions with amines in isopropanol, catalyzed by HCl, yield functionalized derivatives (e.g., N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine) with varying substituents .

Q. How is structural characterization of this compound derivatives performed?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments (e.g., chemical shifts at δ 11.74 ppm for NH groups) .
  • FT-IR : Identifies functional groups (e.g., C-Cl stretching at ~700 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weights (e.g., m/z 211.0978 for C₁₂H₁₁N₄) .
  • Elemental analysis : Ensures purity and stoichiometry .

Advanced Research Questions

Q. How do substituents at the C4 and C5 positions influence biological activity in kinase inhibition studies?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., Cl at C4) enhance binding to kinase active sites. For instance, 4-chloro-5-ethyl derivatives exhibit selective inhibition of EGFR and CDK2 due to improved hydrophobic interactions . Substitution with aromatic amines (e.g., 4-fluorophenyl) increases selectivity for FAK (focal adhesion kinase), as validated by IC₅₀ assays and molecular docking .

Q. What strategies optimize synthetic yields for this compound derivatives under green chemistry conditions?

  • Methodological Answer : Solvent-free microwave irradiation reduces reaction times (e.g., from 12 hours to 15 minutes) and improves yields (up to 87%) for cyclopentyl-substituted derivatives. This method minimizes byproducts and energy consumption .

Q. How does molecular dynamics (MD) simulation explain the stability of kinase-inhibitor complexes involving this scaffold?

  • Methodological Answer : MD simulations (e.g., using GROMACS) demonstrate that derivatives like 6e (2-chloro-7-cyclopentyl) form stable hydrogen bonds with ER-α’s Asp351 and Leu387 residues. RMSD and RMSF analyses confirm minimal structural deviation (<2 Å) over 100 ns, correlating with experimental IC₅₀ values (~51 µg/mL against MCF-7 cells) .

Q. What is the role of the chlorine atom in mediating reactivity and binding affinity?

  • Methodological Answer : The C2-Cl atom acts as a leaving group in nucleophilic substitution reactions, enabling functionalization with amines or heterocycles. In kinase inhibition, Cl at C4 enhances binding via halogen bonding with backbone carbonyls (e.g., VEGFR2’s Glu883), as shown in crystallographic studies .

Q. How can researchers address discrepancies in reported biological activity data for analogs of this compound?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line specificity) or substituent effects. Systematic SAR studies with standardized protocols (e.g., MTT assays on MCF-7 cells) and meta-analyses of IC₅₀ data are critical. For example, 4-ethyl derivatives show superior anti-angiogenic activity compared to methyl analogs due to enhanced hydrophobic interactions .

Q. What are the key considerations for functionalizing the pyrrolo[2,3-d]pyrimidine core in multi-step syntheses?

  • Methodological Answer : Prioritize protecting groups (e.g., Boc for amines) to prevent side reactions. Acid-mediated cyclization (e.g., HCl in isopropanol) is effective for forming fused rings, while Pd-catalyzed cross-coupling (Suzuki-Miyaura) introduces aryl groups at C6 .

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-9-3-4-1-2-8-5(4)10-6/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOQGBBHVRYTDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=NC=C21)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00420729
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

335654-06-3
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00420729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (500 mg, 2.66 mmol), palladium(II)acetate (70 mg, 0.31 mmol) and BINAP (240 mg, 0.39 mmol) are dissolved in 6 mL THF and stirred for 20 min at 20° C. Then TMEDA (300 μL; 2.0 mmol) is added, the mixture is stirred for 20 min and then sodium borohydride (189 mg; 5.11 mmol) dissolved in 10 mL diglyme is added. After 1 h at 20° C. the mixture is combined with 1 N HCl and the solvent is eliminated in vacuo. The residue is purified by column chromatography (method prep. HPLC2; 3% acetonitrile to 55% in 12 min) and 2-chloro-7H-pyrrolo[2,3-d]pyrimidine (HPLC-MS: tRet.=1.25 min; MS(M+H)+=154; method FEC3) is obtained.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
240 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
70 mg
Type
catalyst
Reaction Step One
Name
Quantity
300 μL
Type
reactant
Reaction Step Two
Quantity
189 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of 2-Chloro-5-(2-ethoxy-vinyl)-pyrimidin-4-ylamine (38.0 g, 0.19 mol) in ETOH (1000 ml) is added concentrated aqueous HCl (37%, 100 g, 1.00 mol) at rt. The reaction mixture is heated to reflux for 3 h and then evaporated to dryness under reduced pressure. Aqueous sodium carbonate solution (5%, 500 mL) is added to the residue, and the mixture is extracted with EtOAc (3×). The combined organic layers are dried over MgSO4, filtered, and concentrated under reduced pressure. The residue is recrystallized from hexane/ether (4/1, 250 ml) to give the title compound as an off-white solid.
Quantity
38 g
Type
reactant
Reaction Step One
Name
Quantity
100 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.